molecular formula C8H3Cl5O2 B073094 Pentachlorophenyl acetate CAS No. 1441-02-7

Pentachlorophenyl acetate

Cat. No. B073094
CAS RN: 1441-02-7
M. Wt: 308.4 g/mol
InChI Key: RRYATXLRCBOQTJ-UHFFFAOYSA-N
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Description

Pentachlorophenyl acetate is a derivative of pentachlorophenol, a compound known for its use in preserving wood and as a pesticide due to its toxic properties. Its synthesis, molecular structure, and chemical behavior are of interest in the field of organic chemistry, particularly in studying its stability, reactivity, and environmental impact.

Synthesis Analysis

The synthesis of pentachlorophenyl acetate involves the esterification of pentachlorophenol. A notable method includes the acetylation of pentachlorophenol in the presence of acetic anhydride and pyridine, resulting in pentachlorophenyl acetate. This compound is further analyzed by gas chromatography for purity and concentration assessments (Rudling, 1970).

Molecular Structure Analysis

The molecular structure of pentachlorophenyl acetate has been studied through various spectroscopic methods. X-ray diffraction studies can reveal the arrangement of atoms and the stereochemistry of the molecule, providing insights into its chemical behavior and reactivity.

Chemical Reactions and Properties

Pentachlorophenyl acetate participates in several chemical reactions, including hydrolysis back to pentachlorophenol under certain conditions. Its stability as a free radical and its behavior in nucleophilic addition reactions have been explored to understand its reactivity pattern and potential applications in organic synthesis (O'neill & Hegarty, 1992).

Physical Properties Analysis

The physical properties of pentachlorophenyl acetate, such as melting point, boiling point, solubility in various solvents, and vapor pressure, are crucial for handling and application purposes. These properties are determined using standard laboratory techniques and are essential for safety and environmental impact assessments.

Chemical Properties Analysis

Pentachlorophenyl acetate's chemical properties, including its acidity, basicity, and reactivity towards various chemical reagents, are of interest. Studies focusing on its degradation pathways, such as photocatalytic degradation and microbial degradation, reveal the compound's behavior in the environment and potential for remediation of contaminated sites (Mills & Hoffmann, 1993).

Scientific Research Applications

  • Detection and Analysis in Body Fluids and Organic Tissues :

    • PCPA is used as a derivative for the gas chromatographic analysis of pentachlorophenol in body fluids. This method involves acidification, extraction, and acetylation to quantify PCP in urine or serum with a detection limit of 1-2 parts per billion (Needham et al., 1981).
    • Another study describes a method for determining PCP in organic tissues and water, involving extraction and acetylation to form PCPA, which is then analyzed via gas chromatography (Rudling, 1970).
  • Measurement in Wood :

    • Research has developed methods to measure PCP in wood using derivatization with acetic anhydride, forming PCPA, followed by quantitation via gas chromatography-mass spectrometry (Gremaud & Turesky, 1997).
  • Synthesis and Chemical Studies :

    • Studies have been conducted on the synthesis of sterically hindered bis(pentachlorophenyl)acetic acid and its derivatives, providing insights into the chemical properties and reactions of these compounds (O'Neill & Hegarty, 1992).
  • Metabolite Studies :

    • Investigations into the metabolism of PCP and its derivatives in living organisms have been carried out. One study focused on the biotransformation of N-acetyl-S-(pentachlorophenyl) cysteine, revealing insights into metabolic conversions leading to more lipophilic and toxic products (Renner, 1983).
  • Environmental and Ecological Research :

    • Research into the degradation of PCP and its impact on environmental systems, including methods for its removal from wastewater and its effects on soil ecosystems, has been conducted. These studies often involve PCPA as a derivative or intermediate in analytical methodologies (Bhattacharya et al., 1996; Vanbeelen & Fleurenkemila, 1993).

properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYATXLRCBOQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932216
Record name Pentachlorophenyl acetate
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentachlorophenyl acetate

CAS RN

1441-02-7
Record name Phenol, 2,3,4,5,6-pentachloro-, 1-acetate
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Record name Pentachlorophenol acetate
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Record name Pentachlorophenyl acetate
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Record name Pentachlorophenyl acetate
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Record name PENTACHLOROPHENOL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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